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Introduction

Indene oxide, a versatile bicyclic epoxide, serves as a crucial chiral building block in the
synthesis of complex organic molecules, most notably in the development of antiviral
therapeutics. Its strained three-membered ring allows for regio- and stereoselective ring-
opening reactions, providing access to a variety of functionalized indane scaffolds. This
document provides detailed application notes and experimental protocols for the use of indene
oxide in the synthesis of the potent HIV-1 protease inhibitor, Indinavir, and explores its
potential in the synthesis of other antiviral agents.

I. Synthesis of the HIV-1 Protease Inhibitor Indinavir
(Crixivan®)

Indene oxide is a key intermediate in the asymmetric synthesis of the HIV protease inhibitor
Indinavir (Crixivan®). The synthesis leverages the chirality of indene oxide to establish the
required stereochemistry of the (1S,2R)-1-amino-2-indanol fragment, a critical component of
the final drug molecule. Indinavir exhibits potent antiviral activity against HIV-1 with a 95% cell
inhibitory concentration (CIC95) of 25-100 nM.[1]

A. Synthetic Strategy Overview
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The overall synthesis of Indinavir from indene involves a convergent approach. A key fragment,
(-)-cis-(1S,2R)-1-aminoindan-2-ol, is prepared from indene via the asymmetric epoxidation to
form optically active indene oxide. This aminoindanol fragment is then coupled with other
synthetic fragments to construct the final Indinavir molecule.
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Caption: Convergent synthesis of Indinavir.

B. Experimental Protocols

1. Asymmetric Epoxidation of Indene (Jacobsen Epoxidation)

This protocol describes the synthesis of optically active (1S,2R)-indene oxide from indene
using Jacobsen's chiral manganese (lIl) salen catalyst.
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o Materials:

o Indene

[¢]

(S,S)-(salen)Mn(lINCI (Jacobsen's catalyst)

[¢]

4-(3-phenylpropyl)pyridine N-oxide (P3NO)

[e]

Aqueous sodium hypochlorite (NaOCI) solution (commercial bleach)

o

Dichloromethane (CH2CI2)

[¢]

Sodium chloride (NaCl) solution, saturated

[¢]

Anhydrous sodium sulfate (Na2S04)
e Procedure:

o To a stirred solution of indene in dichloromethane at 0°C, add Jacobsen's catalyst and 4-
(3-phenylpropyl)pyridine N-oxide.

o Cool the mixture to -10°C.

o Slowly add pre-cooled (0°C) aqueous sodium hypochlorite solution over 2-3 hours,
maintaining the reaction temperature between -5°C and 0°C.

o Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GC).

o Upon completion, allow the mixture to warm to room temperature.
o Separate the organic layer.
o Wash the organic layer with saturated sodium chloride solution.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield crude indene oxide.

o Purify the crude product by flash chromatography on silica gel.
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Parameter Value Reference
Yield 89% [1]
Enantiomeric Excess (ee) 88% [1]

2. Synthesis of (-)-cis-(1S,2R)-1-aminoindan-2-ol from Indene Oxide (Ritter Reaction)

This protocol details the ring-opening of the synthesized chiral indene oxide with acetonitrile in
a Ritter reaction, followed by hydrolysis to the desired amino alcohol.

o Materials:

o (1S,2R)-Indene oxide

[¢]

Acetonitrile (CH3CN)

[e]

Oleum (fuming sulfuric acid) or sulfuric acid

Water

o

L-Tartaric acid

[¢]

[¢]

Sodium hydroxide (NaOH) solution

e Procedure:

o

Dissolve (1S,2R)-indene oxide in acetonitrile and cool the solution to 0°C.
o Slowly add oleum or concentrated sulfuric acid, maintaining the temperature below 5°C.

o Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature
and stir for an additional 12-16 hours.

o Quench the reaction by carefully adding water.
o Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate oxazoline.

o Cool the reaction mixture and neutralize with a sodium hydroxide solution.
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o Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

o Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

o Dissolve the crude aminoindanol in a suitable solvent and add a solution of L-tartaric acid
to form the diastereomeric salt.

o Isolate the desired salt by crystallization.

o Treat the salt with a base to liberate the free amino alcohol, (-)-cis-(1S,2R)-1-aminoindan-

2-ol.
Parameter Value Reference
Overall Yield (from indene) 50% [1]
Enantiomeric Excess (ee€) >99% [1]

C. Final Assembly of Indinavir

The final steps of the Indinavir synthesis involve the coupling of the (-)-cis-(1S,2R)-1-
aminoindan-2-ol with the other two key fragments: a piperazine derivative and a
hydroxyethylene isostere. The coupling is typically achieved using standard peptide coupling
reagents.[1]

Experimental Workflow for Indinavir Synthesis
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Caption: Workflow from indene to Indinavir.

Il. Potential for Other Antiviral Drugs from Indene
Scaffolds

While the use of indene oxide is well-documented for Indinavir, its application in the synthesis
of other commercially available antiviral drugs is not as prevalent in the literature. However,
research into indene derivatives has shown promise for broad-spectrum antiviral activity.

A. 1,3-Dioxoindene Derivatives

Recent patent literature describes novel 1,3-dioxoindene derivatives with potent in vitro antiviral
activity against a range of picornaviruses, including coxsackieviruses, enteroviruses,
echoviruses, polioviruses, and rhinoviruses. One exemplified compound displayed an EC50 of
16 nM against poliovirus type 1. While the patents do not explicitly detail the synthesis of these
compounds from indene oxide, the 1,3-indandione core structure is a known derivative of

indene.
. Antiviral Activity
Compound Class Target Viruses Reference
(EC50)
o Picornaviruses o
1,3-Dioxoindene o 16 nM (Poliovirus type
o (Poliovirus,
Derivatives 1)

Coxsackievirus, etc.)

Further research is required to establish a direct and efficient synthetic route from indene
oxide to these promising 1,3-dioxoindene antiviral compounds.

lll. Conclusion

Indene oxide stands out as a pivotal chiral intermediate in the synthesis of the anti-HIV drug
Indinavir. The well-established protocols for its asymmetric synthesis and subsequent
stereoselective ring-opening provide a robust pathway to a key structural component of the
drug. While its application in the synthesis of other antiviral agents is less defined, the potent
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activity of related indene derivatives, such as the 1,3-dioxoindenes, suggests that indene
oxide remains a valuable starting material for the exploration of new antiviral
chemotherapeutics. Future work in this area could focus on developing novel synthetic
methodologies to access a wider range of indene-based antiviral compounds from this versatile
epoxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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